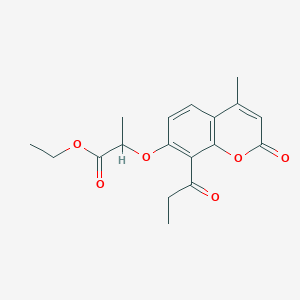
ethyl 2-((4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the chromene family
Preparation Methods
The synthesis of ethyl 2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]propanoate typically involves the esterification of a chromene derivative. One common method involves the activation of the carboxylic acid group with N,N′-carbonyldiimidazole, followed by esterification with ethanol . The reaction conditions usually include mild temperatures and the use of solvents like acetone and ethanol for purification .
Chemical Reactions Analysis
Ethyl 2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Scientific Research Applications
Ethyl 2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s chromene core is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Ethyl 2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]propanoate can be compared with other chromene derivatives such as:
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate: This compound has a phenyl group instead of a propanoyl group, which may alter its biological activity.
Ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate: The presence of chlorine atoms can significantly change the compound’s reactivity and applications.
Ethyl 2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]propanoate stands out due to its unique propanoyl group, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C18H20O6 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
ethyl 2-(4-methyl-2-oxo-8-propanoylchromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C18H20O6/c1-5-13(19)16-14(23-11(4)18(21)22-6-2)8-7-12-10(3)9-15(20)24-17(12)16/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
LFAJAEARMNQQDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OC(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















